3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound features an oxazolidinone ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms, and a 5-amino-2-methoxyphenyl group attached to it. Oxazolidinones are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-amino-2-methoxyphenol as the starting material.
Reaction Steps: The process involves the formation of the oxazolidinone ring through a cyclization reaction. This can be achieved by reacting the starting material with a suitable carbonyl compound (e.g., an aldehyde or ketone) in the presence of an amine catalyst.
Reaction Conditions: The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and may require the use of a solvent like dichloromethane or ethanol.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis process is scaled up using reactors that allow for continuous flow or batch processing.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkyl groups can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-(5-nitro-2-methoxyphenyl)-1,3-oxazolidin-2-one.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Oxazolidinones are known for their use as antibiotics, and this compound may be explored for similar applications. Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic.
Rifampicin: A different class of antibiotic with a similar mechanism of action.
Vancomycin: A glycopeptide antibiotic used for treating bacterial infections.
Uniqueness: 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is unique in its specific structural features, which may confer distinct biological activities compared to other compounds in its class.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-(5-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-3-2-7(11)6-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEOHFUSTGPSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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